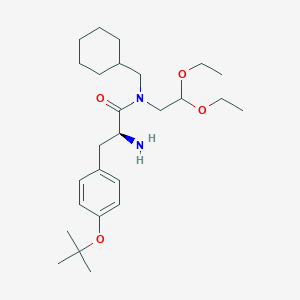
2,4-Dibromonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromonicotinamide is a brominated derivative of nicotinamide, a form of vitamin B3 This compound is characterized by the presence of two bromine atoms attached to the 2nd and 4th positions of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromonicotinamide typically involves the bromination of nicotinamide. One common method is the reaction of nicotinamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for the precise addition of bromine and control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2,4-Dibromonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include various substituted nicotinamide derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents employed.
科学研究应用
2,4-Dibromonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where brominated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4-Dibromonicotinamide involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity.
相似化合物的比较
2,4-Dibromoaniline: Another brominated compound with similar substitution patterns but different functional groups.
2,4-Diaminopyrimidine: A compound with similar structural features but different chemical properties and applications.
Uniqueness: 2,4-Dibromonicotinamide is unique due to its specific bromination pattern and the presence of the nicotinamide moiety. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C6H4Br2N2O |
|---|---|
分子量 |
279.92 g/mol |
IUPAC 名称 |
2,4-dibromopyridine-3-carboxamide |
InChI |
InChI=1S/C6H4Br2N2O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11) |
InChI 键 |
WIMOTLPZJOQZPB-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1Br)C(=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




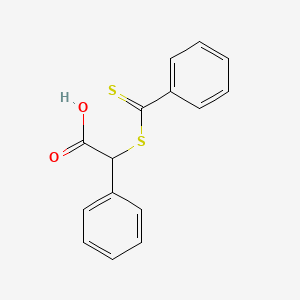
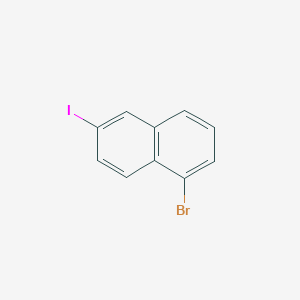
![2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13148319.png)
![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)

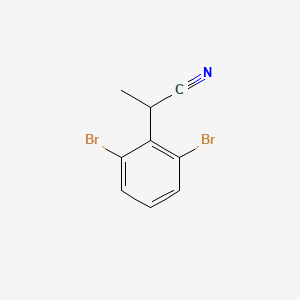
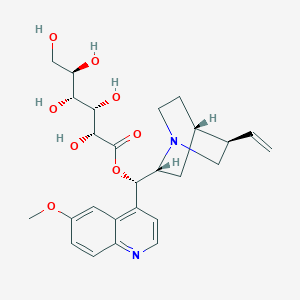

![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)
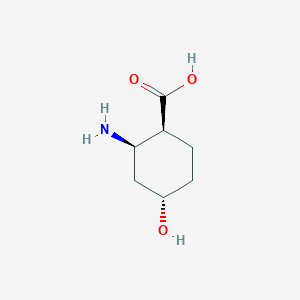
![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)
